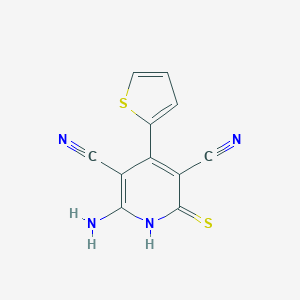
2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. Inhibition of BTK has shown promising results in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mecanismo De Acción
2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile inhibits BTK by binding to the ATP-binding pocket of the enzyme, thereby preventing its activation and downstream signaling. This leads to the inhibition of B-cell proliferation, survival, and migration, as well as the suppression of inflammatory cytokine production.
Biochemical and Physiological Effects
2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile has been shown to effectively reduce tumor growth and improve survival in animal models of B-cell malignancies. In addition, 2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile has demonstrated anti-inflammatory effects in preclinical models of autoimmune and inflammatory diseases. 2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile has several advantages for laboratory experiments, including its high potency, selectivity, and solubility. However, 2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile also has some limitations, such as its potential for off-target effects and the need for further optimization to improve its pharmacological properties.
Direcciones Futuras
There are several future directions for the research and development of 2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile. One potential direction is the combination of 2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile with other targeted therapies or immunotherapies to improve its efficacy and reduce the risk of resistance. Another direction is the investigation of 2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile in other B-cell malignancies and autoimmune diseases. Additionally, further optimization of 2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile's pharmacological properties and the development of novel BTK inhibitors with improved selectivity and potency are also areas of active research.
Métodos De Síntesis
The synthesis of 2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile involves a multistep process that includes the condensation of 2-aminopyridine-3,5-dicarbonitrile with thiophen-2-carbaldehyde followed by the addition of a sulfur source and subsequent purification steps. The final product is obtained in high purity and yield, making it suitable for further research and development.
Aplicaciones Científicas De Investigación
2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile has been extensively studied in preclinical models and has shown potent activity against B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In addition, 2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile has demonstrated efficacy in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, and inflammatory disorders, such as asthma and chronic obstructive pulmonary disease.
Propiedades
Nombre del producto |
2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile |
|---|---|
Fórmula molecular |
C11H6N4S2 |
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
2-amino-6-sulfanylidene-4-thiophen-2-yl-1H-pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C11H6N4S2/c12-4-6-9(8-2-1-3-17-8)7(5-13)11(16)15-10(6)14/h1-3H,(H3,14,15,16) |
Clave InChI |
KXIXCJNKOMOAAN-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C2=C(C(=S)NC(=C2C#N)N)C#N |
SMILES canónico |
C1=CSC(=C1)C2=C(C(=S)NC(=C2C#N)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Benzyl-10-(benzylamino)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B304487.png)
![10-(1-Methylethylidene)-4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B304489.png)
![4-Methyl-4-azatricyclo[5.2.1.0~2,6~]dec-10-yl benzoate](/img/structure/B304490.png)


![Tricyclo[6.3.3.0~2,7~]tetradeca-2,4,6-triene-10,13-dione dioxime](/img/structure/B304493.png)
![Spiro(9,10-benzobicyclo[3.3.2]decane-7,2'-[1,3]-dioxolane)-3-one oxime](/img/structure/B304494.png)
![3-Cyano-2-oxatricyclo[3.3.1.1~3,7~]dec-1-yl methanesulfonate](/img/structure/B304495.png)
![3-Allyl-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B304496.png)
![4-chloro-5-[(4-methylphenyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B304497.png)

![[4-oxo-5-(2-propynyloxy)-4H-pyran-2-yl]methyl benzoate](/img/structure/B304509.png)